Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate
CAS No.: 1883421-79-1
Cat. No.: VC11722575
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1883421-79-1 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | methyl N-[(E)-1-naphthalen-2-ylethylideneamino]carbamate |
| Standard InChI | InChI=1S/C14H14N2O2/c1-10(15-16-14(17)18-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1-2H3,(H,16,17)/b15-10+ |
| Standard InChI Key | WNPXERAJUZOZFV-XNTDXEJSSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)OC)/C1=CC2=CC=CC=C2C=C1 |
| SMILES | CC(=NNC(=O)OC)C1=CC2=CC=CC=C2C=C1 |
| Canonical SMILES | CC(=NNC(=O)OC)C1=CC2=CC=CC=C2C=C1 |
Introduction
Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, with the CAS number 54886-82-7, is a chemical compound of interest in various research contexts. This compound belongs to the class of hydrazinecarboxylates, which are derivatives of hydrazinecarboxylic acid. It is specifically characterized by the presence of a naphthyl group attached to an ethylidene moiety, which is linked to a hydrazinecarboxylate backbone.
Related Reactions
While direct synthesis methods for this compound are scarce, related reactions involving hydrazinecarboxylic acid derivatives often involve the formation of hydrazones through condensation reactions. For instance, hydrohydrazination reactions, which involve the addition of hydrazides to alkynes, can produce hydrazone compounds under catalytic conditions .
Safety and Handling
Handling of Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate requires caution due to its potential to cause skin and eye irritation. It is classified as a skin irritant (Category 2) and eye irritant (Category 2A) under GHS classification. Incompatible materials include strong oxidizing agents, and hazardous decomposition products may include carbon oxides and nitrogen oxides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume